![molecular formula C19H21N3O3S3 B2829946 N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1098719-20-0](/img/structure/B2829946.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring, a thiophene ring, and a piperidine ring, which are connected through various functional groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-ethylbenzoic acid with thioamide under acidic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride is reacted with the benzo[d]thiazole intermediate.
Formation of the piperidine ring: The final step involves the formation of the piperidine ring through a cyclization reaction, where the intermediate is reacted with piperidine-2-carboxylic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[d]thiazole or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
The compound N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Structure and Composition
- Molecular Formula : C17H18N2O2S2
- Molecular Weight : Approximately 342.46 g/mol
- Key Functional Groups :
- Thiazole ring
- Piperidine moiety
- Sulfonamide group
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can modulate immune responses, potentially reactivating the immune system against tumors. They are particularly noted for their efficacy against various cancers, including melanoma and lung cancer .
Mechanism of Action
The proposed mechanism involves the inhibition of specific receptors involved in tumor growth and survival, such as the Prostaglandin E2 receptors (EP2 and EP4). By blocking these pathways, the compound can enhance the effectiveness of existing cancer therapies .
Antimicrobial Properties
Studies have demonstrated that this class of compounds possesses antimicrobial activity against a range of pathogens. For example, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Neurological Disorders
There is growing interest in investigating the effects of this compound on neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier and interact with neuroinflammatory pathways suggests potential therapeutic applications in treating cognitive decline associated with aging .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of a related compound in vitro and in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, highlighting its potential as a therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of several derivatives, including those similar to this compound. The findings revealed that these compounds inhibited bacterial growth at low concentrations, suggesting their utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can be compared with other similar compounds, such as:
N-(thiazol-2-yl)piperidine-2,6-dione derivatives: These compounds have similar structural features and are studied for their nonlinear optical properties.
Isoxazole derivatives of benzo[d]thiazol-2-yl compounds: These compounds are investigated for their anticancer activities.
Dithieno[3,2-b2′,3′-d]thiophene derivatives: These compounds are studied for their applications in organic electronics and materials science.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]thiazole Ring : This is achieved through cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
- Introduction of the Piperidine Ring : The benzo[d]thiazole intermediate is reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperidine derivative.
- Attachment of the Thiophene Moiety : Finally, the thiophene group is introduced via a nucleophilic substitution reaction with thiophen-2-ylmethyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression, similar to other compounds that target VEGFR and ERK pathways. For instance, studies on related piperidine derivatives have shown their efficacy against kinases like VEGFR-2 and ERK-2, suggesting potential multitarget capabilities .
- Modulation of Receptor Activity : The benzo[d]thiazole moiety is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. This could lead to altered cellular responses in cancer cells .
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
6b | HepG2 | 11.3 | Induces apoptosis via VEGFR inhibition |
NEPT | Various | 12.5 | Multitarget inhibition (VEGFR, ERK) |
These findings suggest that this compound could similarly act on cancer cell lines, potentially leading to apoptosis and reduced proliferation.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Multitarget Inhibitors : A study evaluated a series of piperidine derivatives for their ability to inhibit multiple kinases. The results indicated that compounds with benzo[d]thiazole moieties significantly reduced cell viability in HepG2 liver cancer cells, supporting the hypothesis that N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine could exhibit similar effects .
- Synergistic Effects with Other Agents : Research has suggested that combining such compounds with immune checkpoint inhibitors may enhance their anticancer efficacy by modulating immune responses alongside direct tumor inhibition .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-2-13-7-5-9-15-17(13)20-19(27-15)21-18(23)14-8-3-4-11-22(14)28(24,25)16-10-6-12-26-16/h5-7,9-10,12,14H,2-4,8,11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGBKFRUPXFSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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